molecular formula C20H19NOS B7431544 N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide

Cat. No.: B7431544
M. Wt: 321.4 g/mol
InChI Key: GRTPYCGBKFBTLA-UHFFFAOYSA-N
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Description

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a benzylcyclobutyl group, and a carboxamide functional group

Properties

IUPAC Name

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c22-19(17-14-23-18-10-5-4-9-16(17)18)21-20(11-6-12-20)13-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTPYCGBKFBTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylcyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with cyclobutyl benzene in the presence of a Lewis acid catalyst. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with enzymes and receptors, modulating their activity. The benzylcyclobutyl group may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylcyclobutyl)-1-benzothiophene-2-carboxamide
  • N-(1-benzylcyclobutyl)-2-benzothiophene-3-carboxamide
  • N-(1-benzylcyclobutyl)-1-benzofuran-3-carboxamide

Uniqueness

N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide is unique due to the specific positioning of the benzylcyclobutyl group and the carboxamide functionality on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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